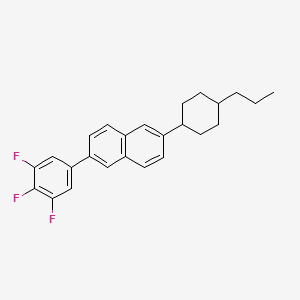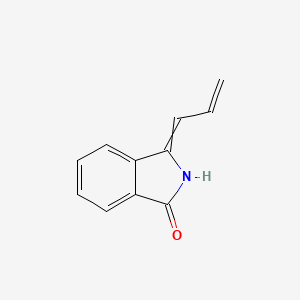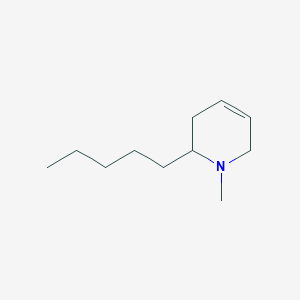![molecular formula C13H16O3 B14236645 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- CAS No. 501013-18-9](/img/structure/B14236645.png)
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- is a chemical compound with a unique structure that includes a tetrahydropyran ring substituted with a phenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a phenylmethoxy-substituted precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit or activate enzymes, alter metabolic processes, or interact with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Pyran-2-one, tetrahydro-6-methyl-
- 2H-Pyran-2-one, tetrahydro-6-propyl-
- 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-
Uniqueness
What sets 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- apart from similar compounds is its phenylmethoxy substitution, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions that may not be possible with other similar compounds.
Propiedades
Número CAS |
501013-18-9 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
(6R)-6-(phenylmethoxymethyl)oxan-2-one |
InChI |
InChI=1S/C13H16O3/c14-13-8-4-7-12(16-13)10-15-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
Clave InChI |
LBEYZAYLHABYFY-GFCCVEGCSA-N |
SMILES isomérico |
C1C[C@@H](OC(=O)C1)COCC2=CC=CC=C2 |
SMILES canónico |
C1CC(OC(=O)C1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)





![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)





